3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Description
3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN5O3S and its molecular weight is 377.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Pralsetinib , is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .
Mode of Action
Pralsetinib binds to and selectively inhibits the hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) . This inhibition disrupts the signaling pathways, leading to the inhibition of tumor angiogenesis, tumor cell proliferation, and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RET signaling pathway . By inhibiting the RET protein, Pralsetinib disrupts the downstream signaling pathways that are involved in cell growth and differentiation . This disruption can lead to the inhibition of tumor growth and metastasis .
Result of Action
The inhibition of the RET protein by Pralsetinib leads to the disruption of cell growth and differentiation pathways . This disruption can result in the inhibition of tumor growth and metastasis, providing a potential therapeutic effect in the treatment of cancers characterized by RET protein abnormalities .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-22-10-11(8-20-22)16-14(18-5-6-19-16)9-21-26(23,24)12-3-4-15(25-2)13(17)7-12/h3-8,10,21H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUFQNSLOHUJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.